

Reactivity of the amine group in 4-(Methoxymethyl)aniline

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Compound of Interest

Compound Name: 4-(Methoxymethyl)aniline

Cat. No.: B1590958

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An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-(Methoxymethyl)aniline

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine group in **4-(Methoxymethyl)aniline**. We delve into the nuanced electronic effects exerted by the methoxymethyl substituent at the para-position, contrasting it with related aniline derivatives. This guide offers researchers, scientists, and drug development professionals a detailed exploration of the molecule's basicity, nucleophilicity, and its behavior in key synthetic transformations, including N-acylation, N-alkylation, diazotization, and Schiff base formation. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: Structural and Electronic Profile

4-(Methoxymethyl)aniline, with the chemical formula $C_8H_{11}NO$, is an aromatic amine that presents a unique electronic landscape.^{[1][2]} The molecule's reactivity is primarily centered on the lone pair of electrons on the nitrogen atom of the amine ($-NH_2$) group. However, the nature and reactivity of this amine are subtly modulated by the substituent at the para-position, the methoxymethyl group ($-CH_2OCH_3$).

Property	Value	Source
CAS Number	80936-82-9	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
IUPAC Name	4-(methoxymethyl)aniline	[1]
SMILES	COCC1=CC=C(C=C1)N	[1]

Understanding the interplay of electronic effects is critical to predicting and controlling the compound's behavior in chemical reactions.

- **The Amine Group (-NH₂):** As in aniline, the nitrogen's lone pair is delocalized into the benzene ring through resonance (+M or +R effect). This increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution. This delocalization, however, reduces the availability of the lone pair for protonation, making aromatic amines less basic than their aliphatic counterparts.[3][4]
- **The Methoxymethyl Group (-CH₂OCH₃):** Unlike a directly attached methoxy group (-OCH₃) which acts as a strong electron-donating group via resonance (+M effect), the methoxymethyl group's influence is different. The intervening methylene (-CH₂-) bridge isolates the oxygen atom from the aromatic π -system, preventing direct resonance. Therefore, the primary electronic contribution of the methoxymethyl group is a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect slightly reduces the electron density of the benzene ring and the basicity of the amine group compared to aniline itself.

The overall reactivity of the amine in **4-(methoxymethyl)aniline** is thus a balance between its inherent nucleophilicity and the mild deactivating influence of the para-substituent.

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References

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